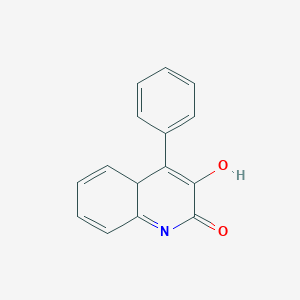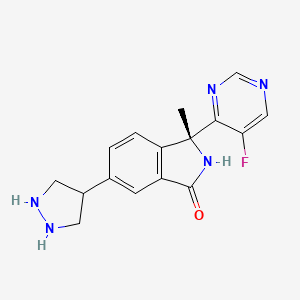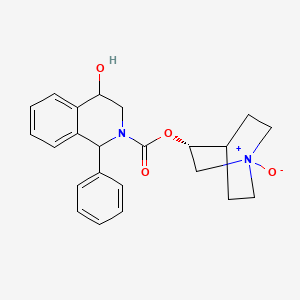![molecular formula C10H16N2O6 B12353009 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione is a compound with significant biochemical and pharmaceutical relevance It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of uridine with specific reagents under controlled conditions. One common method includes the use of iodination reactions where uridine is treated with iodine and other reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes multiple steps of purification and quality control to ensure the compound’s purity and efficacy. The use of advanced chromatographic techniques is common in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Iodine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione involves its incorporation into RNA, where it can interfere with viral replication. The compound targets viral DNA polymerase, inhibiting the synthesis of viral DNA and thus preventing the virus from replicating .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: Another nucleoside involved in DNA synthesis.
Cytidine: A nucleoside that plays a role in RNA synthesis.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its ability to inhibit viral replication makes it particularly valuable in antiviral research .
Propiedades
Fórmula molecular |
C10H16N2O6 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h5-8,13-15H,1-4H2,(H,11,16,17)/t5?,6-,7+,8+/m0/s1 |
Clave InChI |
RZPFCHVJQLDLGS-UNYLCCJPSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)CO)CO)O |
SMILES canónico |
C1C(C(OC1N2CC(C(=O)NC2=O)CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)


![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)


![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12352960.png)

![2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12352975.png)
![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)

![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)
